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molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No. B195918
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Patent
US06855695B2

Procedure details

Following the general procedure and FCC purification with 30% ethyl acetate-hexane, 4-trifluoromethyl phenol (10.0 g, 61.7 mmol) gave 2-hydroxy-5-trifluoromethyl-benzaldehyde 27 (3.9 g, 34%) as a pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[C:12](OCC)(=[O:14])C.CCCCCC>>[OH:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:8][C:7]=1[CH:12]=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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